1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid
Description
1-[(Dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid is a synthetic indole derivative featuring a dimethylcarbamoyl-methyl group attached to the indole nitrogen (N-1) and a carboxylic acid moiety at the 2-position of the heterocyclic ring.
- Alkylation of indole: Substitution at the N-1 position using alkylating agents like ethyl bromoacetate, followed by hydrolysis to generate the carboxylic acid group (as seen in , Sections 3.1.2–3.1.3).
- Coupling reactions: Use of reagents such as HATU and N-methylmorpholine (NMM) to introduce carbamoyl or other functional groups (e.g., guanidine or hydroxamic acid moieties).
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-oxoethyl]indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-14(2)12(16)8-15-10-6-4-3-5-9(10)7-11(15)13(17)18/h3-7H,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOPKLOXOVIWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C2=CC=CC=C2C=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid typically involves the reaction of indole-2-carboxylic acid with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yields. The use of automated systems and reactors ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted indole derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of indole compounds exhibit significant antitumor properties. Specifically, compounds related to 1H-indole have been shown to inhibit lactate dehydrogenase isoform A (LDH-A), which is crucial in cancer metabolism. This inhibition suggests that 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid could play a role in developing new cancer therapies .
Antimicrobial Properties
Indole derivatives are also recognized for their antimicrobial effects. Studies have demonstrated that certain indole compounds can inhibit bacterial growth, suggesting potential applications in treating infections . The structural features of this compound may enhance its efficacy as an antimicrobial agent.
Synthesis of New Compounds
The compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions allows for the generation of new derivatives with potentially enhanced biological activities. For instance, it can be involved in the synthesis of multisubstituted indoles, which have been reported to possess diverse pharmacological properties .
Prodrug Strategy
The labile ester bond present in the compound offers interesting possibilities for prodrug strategies. By modifying the compound to lower its polarity through acylation, researchers can enhance drug delivery systems and improve bioavailability in therapeutic applications .
Case Study 1: Antitubercular Activity
A recent study focused on screening a library of compounds for inhibitors of the polyketide synthase involved in Mycobacterium tuberculosis. The screening included various indole derivatives, highlighting the potential of compounds like this compound as candidates for further development against tuberculosis .
Case Study 2: Synthesis Optimization
In another study, researchers optimized the synthesis conditions for various indole derivatives, including those related to this compound. The findings indicated that specific reaction conditions significantly improved yields and stability of the synthesized compounds, thereby enhancing their potential application in drug development .
Mechanism of Action
The mechanism of action of 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected Indole-2-Carboxylic Acid Derivatives
*Hypothetical structure inferred from analogous compounds.
Physicochemical and Functional Differences
- Lipophilicity : The dimethylcarbamoyl-methyl group balances polarity (from the carbamate) and hydrophobicity (from methyl groups), contrasting with highly lipophilic substituents like fluoronaphthalenylmethyl (). Derivatives with aromatic N-1 substituents (e.g., pyridinylmethyl) exhibit variable solubility depending on ring electronics.
- Biological Interactions : The dimethylcarbamoyl moiety may mimic natural substrates for carboxylesterases or proteases, while thiazolylidene-containing analogs () could act as metal chelators or kinase inhibitors.
Biological Activity
1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid, a derivative of indole, has garnered attention for its potential biological activities. This compound, with the molecular formula C13H14N2O3, is being researched for various therapeutic applications, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for developing effective treatments and therapeutic agents.
Chemical Structure and Properties
The compound features a bicyclic indole structure, which is significant in many biological systems. Its ability to interact with various biological targets is attributed to the presence of the dimethylcarbamoyl and carboxylic acid functional groups.
This compound functions by binding to specific enzymes or receptors, modulating their activity and leading to diverse biological effects. The exact molecular targets vary based on the application context. Research indicates that it may inhibit key enzymes involved in metabolic pathways relevant to disease processes .
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For example, it has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Antiviral Activity
Research has highlighted the potential of this compound as an antiviral agent. It has been shown to inhibit viral replication in vitro, particularly against viruses that utilize similar metabolic pathways as its molecular targets .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, derivatives of indole-2-carboxylic acids have shown IC50 values in low micromolar ranges against certain cancer cell lines .
Study 1: Antiviral Efficacy
A study published in December 2023 evaluated the effectiveness of indole-2-carboxylic acid derivatives against HIV-1 integrase. The findings revealed that certain derivatives exhibited IC50 values as low as 0.13 μM, indicating strong inhibitory effects on viral replication mechanisms .
Study 2: Antimicrobial Activity
In a comparative analysis of several indole derivatives, this compound was found to possess superior antimicrobial properties compared to other tested compounds, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
Data Tables
| Biological Activity | IC50 (μM) | Target |
|---|---|---|
| Antiviral (HIV-1) | 0.13 | Integrase |
| Anticancer (Cell line) | Low micromolar | Various cancer cell lines |
| Antimicrobial | Varies | Gram-positive/negative bacteria |
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : Employ and NMR to confirm regioselectivity and functional group integrity. For example, the indole NH proton typically appears at δ 10–12 ppm in DMSO-, while the dimethylcarbamoyl group shows distinct methyl resonances at δ 2.8–3.2 ppm .
- IR Spectroscopy : Verify the presence of carbonyl groups (C=O stretch at ~1700 cm) and amide bonds (N–H bend at ~1550 cm) .
- HPLC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry to assess purity and molecular weight .
Advanced: How to design pharmacological studies to evaluate its lipid-lowering effects?
Q. Methodological Answer :
In Vitro Screening : Test inhibition of lipid-metabolizing enzymes (e.g., HMG-CoA reductase) at concentrations ranging from 1 nM to 100 µM. Use fluorometric assays to quantify enzyme activity .
In Vivo Models : Administer the compound (oral gavage, 10–50 mg/kg/day) to hyperlipidemic rats. Monitor serum lipid profiles (total cholesterol, triglycerides) weekly via enzymatic colorimetric assays .
Control Groups : Include positive controls (e.g., statins) and vehicle-treated animals. Perform statistical analysis (ANOVA with post-hoc tests) to validate significance (p < 0.05).
Advanced: How to address gaps in reported physicochemical properties (e.g., solubility, melting point)?
Q. Methodological Answer :
- Experimental Determination :
- Computational Prediction : Apply tools like ACD/Labs or COSMOtherm to estimate logP, pKa, and solubility based on molecular descriptors .
Advanced: What reaction mechanisms govern its coupling with aminobenzophenones?
Methodological Answer :
The coupling typically follows a nucleophilic acyl substitution mechanism:
Activation : Sodium ethoxide deprotonates the amine group of aminobenzophenones, enhancing nucleophilicity.
Acyl Transfer : The indole-2-carboxylate intermediate reacts with the activated amine, displacing the chloride leaving group.
Optimization : Use polar aprotic solvents (e.g., DMF) at 100–150°C to stabilize transition states and improve yields (60–85%). Monitor reaction progress via TLC (R ~0.5 in ethyl acetate/hexane 1:1) .
Basic: What safety protocols are recommended for handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use NIOSH-approved respirators (P95 filters) if airborne particulates are detected .
- Ventilation : Work in a fume hood to minimize inhalation risks. Avoid skin contact, as indole derivatives may cause irritation .
- Waste Disposal : Collect waste in labeled containers for incineration by licensed hazardous waste handlers .
Advanced: How to conduct structure-activity relationship (SAR) studies using derivatives?
Q. Methodological Answer :
Derivative Synthesis : Modify substituents (e.g., halogens, alkyl chains) at the indole C3 or carbamoyl positions. Use Suzuki-Miyaura coupling for aryl substitutions .
Biological Assays : Test derivatives in parallel for target binding (e.g., receptor affinity via SPR) and cellular toxicity (MTT assay).
Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent electronic properties (Hammett σ values) with activity .
Basic: What purification methods are effective for intermediates?
Q. Methodological Answer :
- Column Chromatography : Use silica gel (230–400 mesh) with gradients of ethyl acetate in hexane (10–50%). Monitor fractions by TLC .
- Recrystallization : For high-melting-point intermediates (e.g., indole-2-carboxylic acid), use methanol/water (1:3) as a solvent system. Cool slowly to 4°C for optimal crystal formation .
Advanced: How to resolve contradictions in reported synthesis yields?
Q. Methodological Answer :
Parameter Screening : Systematically vary reaction parameters (temperature, catalyst loading, solvent) using design-of-experiments (DoE) software.
Kinetic Analysis : Perform in situ FTIR to track reaction progress and identify rate-limiting steps.
Side-Product Analysis : Characterize byproducts via LC-MS and adjust stoichiometry (e.g., oxalyl chloride excess) to suppress undesired pathways .
Advanced: How to predict its pharmacokinetic properties using computational tools?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
